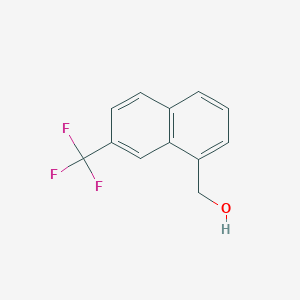

2-(Trifluoromethyl)naphthalene-8-methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9F3O |

|---|---|

Molecular Weight |

226.19 g/mol |

IUPAC Name |

[7-(trifluoromethyl)naphthalen-1-yl]methanol |

InChI |

InChI=1S/C12H9F3O/c13-12(14,15)10-5-4-8-2-1-3-9(7-16)11(8)6-10/h1-6,16H,7H2 |

InChI Key |

ONNHMONDCZWKGA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C(F)(F)F)C(=C1)CO |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Synthesis Pathways

Approaches for the Regioselective Introduction of the Trifluoromethyl Moiety

The introduction of the trifluoromethyl group onto an aromatic ring like naphthalene (B1677914) can be accomplished through various chemical strategies, including electrophilic, nucleophilic, and radical-mediated pathways. The choice of method often depends on the available starting materials and the desired regiochemical outcome.

Electrophilic trifluoromethylation involves the reaction of an electron-rich aromatic system with a reagent that acts as an electrophilic "CF₃⁺" source. These methods are advantageous for the direct C-H functionalization of arenes.

Hypervalent iodine(III) reagents, often referred to as Togni reagents, are among the most widely used and effective electrophilic trifluoromethylating agents. acs.orgd-nb.info These compounds are shelf-stable, crystalline solids that can transfer a CF₃ group to a wide range of nucleophiles under mild conditions. nih.govresearchgate.net For the synthesis of a trifluoromethylated naphthalene, a suitable naphthalene precursor could be subjected to direct C-H trifluoromethylation.

The reactivity of these reagents can be modulated by modifying the aromatic ring of the iodane, for instance, by introducing electron-withdrawing groups to enhance its electrophilicity. acs.org The reaction typically proceeds by activation with a Lewis or Brønsted acid, which increases the electrophilic character of the iodine center, facilitating the transfer of the CF₃ group.

Table 1: Examples of Electrophilic Trifluoromethylation using Hypervalent Iodine Reagents

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| β-Keto Ester | Togni Reagent I | Phase-Transfer Catalysis | α-Trifluoromethylated Keto Ester | 42–67% researchgate.net |

| Aromatic Thiol | Togni Reagent I | CH₂Cl₂, rt | S-Trifluoromethylated Thiol | 51–99% d-nb.info |

This interactive table summarizes reaction examples for electrophilic trifluoromethylation. Data can be sorted by column.

While many trifluoromethylation reactions are catalyzed by transition metals, metal-free approaches offer advantages in terms of cost, toxicity, and simplified purification. Direct C-H trifluoromethylation of hetero)arenes can be achieved using Togni's reagent under transition-metal-free conditions. researchgate.net These reactions often proceed smoothly under mild conditions and demonstrate good tolerance for various functional groups. researchgate.net Another metal-free strategy involves the conversion of phenols to fluorinated naphthols through a sequence involving C-F bond activation, 6π electrocyclization, and rearomatization. nih.gov This highlights the possibility of constructing the trifluoromethylated naphthalene ring system from acyclic or monocyclic precursors without the use of metal catalysts. nih.gov

Nucleophilic trifluoromethylation is a powerful strategy that employs a nucleophilic "CF₃⁻" source to react with an electrophilic carbon atom. The most common reagent for this purpose is trifluoromethyltrimethylsilane (Me₃SiCF₃), also known as Ruppert's reagent, which generates a trifluoromethyl anion under catalytic activation. beilstein-journals.orgnih.gov

In the context of synthesizing 2-(Trifluoromethyl)naphthalene-8-methanol, a plausible pathway would involve a Sandmeyer-type reaction on a 2-aminonaphthalene derivative or a copper-mediated cross-coupling reaction (Ullmann reaction) involving an organometallic CF₃ source and a 2-halonaphthalene precursor. For instance, reacting methyl 2-naphthoate (B1225688) with fluoroform (HCF₃) and a strong base like potassium hexamethyldisilazide (KHMDS) can yield the corresponding trifluoromethyl ketone, which can be further modified. beilstein-journals.org The choice of solvent can be critical in these reactions to ensure the stability and reactivity of the trifluoromethyl anion. nih.govst-andrews.ac.uk

Table 2: Nucleophilic Trifluoromethylation of Naphthalene Derivatives

| Substrate | CF₃ Source | Base/Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|---|

| Methyl 2-naphthoate | HCF₃ | KHMDS | Triglyme | 1-(Naphthalen-2-yl)-2,2,2-trifluoroethan-1-one | 75% beilstein-journals.org |

| Methyl 1-naphthoate | HCF₃ | KHMDS | Triglyme | 1-(Naphthalen-1-yl)-2,2,2-trifluoroethan-1-one | 37% beilstein-journals.org |

This interactive table showcases examples of nucleophilic trifluoromethylation applied to naphthalene precursors. Data can be sorted for comparison.

Radical-mediated reactions provide another avenue for installing a trifluoromethyl group. rsc.org These methods involve the generation of a trifluoromethyl radical (•CF₃), which is a highly reactive species capable of adding to aromatic rings. The •CF₃ radical can be generated from various precursors, such as Togni's reagent, trifluoroiodomethane (CF₃I), or sulfonate esters, often initiated by photoredox catalysis, heat, or other radical initiators. nih.govnih.gov

This approach is particularly useful for late-stage functionalization and can exhibit different regioselectivity compared to ionic methods. For example, a photo-decaging approach using a quinolinium sulfonate ester can release trifluoromethyl radicals upon visible light irradiation, which then rapidly react with electron-rich aromatic residues. nih.govchemrxiv.org The development of flavin-dependent enzymes for radical-mediated trifluoromethylation also highlights the potential for biocatalytic strategies to achieve high enantioselectivity. nih.gov

Deoxytrifluoromethylation is a transformative reaction that directly converts a hydroxyl group (-OH) into a trifluoromethyl group (-CF₃). bohrium.comprinceton.edu This method is particularly relevant for the synthesis of this compound if a precursor like naphthalene-2,8-diol or 8-hydroxymethylnaphthalen-2-ol is available. The reaction streamlines synthetic pathways by avoiding the multi-step conversion of an alcohol to a leaving group before substitution. nih.gov

Recent advancements have led to copper-catalyzed protocols that use bench-stable reagents like phenyl bromodifluoroacetate to convert a wide range of primary, secondary, and even tertiary alcohols into their trifluoromethyl analogues. nih.govnih.govosti.gov The reaction proceeds by in situ activation of the alcohol, followed by a copper-mediated C(sp³)–CF₃ bond formation. princeton.edunih.gov This strategy holds significant promise for functionalizing complex molecules containing hydroxyl groups.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Togni Reagent I (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one) |

| Togni Reagent II (3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole) |

| Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) |

| Trifluoromethyltrimethylsilane (Me₃SiCF₃) |

| Fluoroform (HCF₃) |

| Potassium hexamethyldisilazide (KHMDS) |

| Triglyme (Triethylene glycol dimethyl ether) |

| Cesium fluoride (B91410) (CsF) |

| Trifluoroiodomethane (CF₃I) |

Electrophilic Trifluoromethylation Strategies

Construction of the Naphthalene Core Incorporating Trifluoromethyl Groups

The assembly of the 2-(trifluoromethyl)naphthalene (B1313535) skeleton can be achieved through two primary strategies: the de novo construction of the bicyclic aromatic system from acyclic or monocyclic precursors, or the late-stage introduction of the trifluoromethyl group onto a pre-existing naphthalene ring.

De novo synthesis offers the advantage of precise control over substituent placement by building the aromatic framework from simpler, appropriately functionalized building blocks. One such strategy involves the reaction of Grignard reagents with α,β-unsaturated trifluoromethylketones. For instance, the 1,2-addition of a benzyl (B1604629) Grignard reagent to an enone bearing a trifluoromethyl group can produce an alcohol intermediate. Subsequent acid-catalyzed dehydration of this alcohol generates a diene, which can then undergo an electrocyclization reaction followed by aromatization to yield the substituted trifluoromethylnaphthalene core.

Another powerful approach is the transition-metal-free conversion of 2-allyl-3-(trifluoromethyl)phenols into substituted 5-fluoronaphthalen-1-ols. This process is initiated by the selective activation of two C-F bonds of the trifluoromethyl group, leading to an intermediate hexatriene system. This intermediate then undergoes a 6π electrocyclization and subsequent rearomatization to form the naphthalene ring. nih.gov While this specific example leads to a fluorinated naphthol, the underlying principle of using a trifluoromethyl-bearing precursor to drive naphthalene formation is a key de novo strategy. Similarly, cycloaddition reactions, such as the Diels-Alder reaction between 2-pyrones with trifluoromethyl groups and aryne intermediates, provide an efficient route to highly functionalized naphthalenes following decarboxylative aromatization. rsc.org

| Strategy | Key Precursors | Key Transformation | Advantage |

|---|---|---|---|

| Diene Cyclization | α,β-Unsaturated trifluoromethylketone, Benzyl Grignard reagent | 6π Electrocyclization | Direct formation of the substituted naphthalene core. |

| Hexatriene Electrocyclization | 2-Allyl-3-(trifluoromethyl)phenol | C-F bond activation followed by electrocyclization | Utilizes readily available phenols. nih.gov |

| Diels-Alder/Aromatization | Trifluoromethyl-substituted 2-pyrone, o-Silylaryl triflate (aryne precursor) | [4+2] Cycloaddition | High efficiency and tolerance for various functional groups. rsc.org |

Late-stage functionalization is a powerful strategy that involves introducing the trifluoromethyl group directly onto a pre-formed naphthalene scaffold. This approach is highly valuable for the derivatization of complex molecules. Transition-metal-catalyzed cross-coupling reactions are a cornerstone of this strategy. For example, a naphthalene derivative bearing a halogen, such as 2-bromonaphthalene, can be coupled with a trifluoromethyl source using a suitable metal catalyst, typically based on palladium or copper.

More recently, methods for the direct C-H trifluoromethylation of arenes have been developed, which avoid the need for pre-functionalized substrates. Photoredox catalysis, for instance, can be used to couple aryl thianthrenium salts (generated from C-H activation of the arene) with a copper-based trifluoromethyl reagent, enabling site-selective trifluoromethylation. nih.gov For naphthalene specifically, directing groups can be employed to achieve regioselective C-H functionalization at various positions, including the C2 and the challenging C8 (peri) positions. researchgate.netrsc.orgrsc.org A carbonyl group at the C1 position, for example, can direct metallation and subsequent functionalization to the C8 position. rsc.orgrsc.org

| Reagent Class | Specific Example | Typical Catalyst System | Reaction Type |

|---|---|---|---|

| Nucleophilic CF₃ Source | TMSCF₃ (Ruppert-Prakash reagent) | Fluoride source (e.g., TBAF) | Nucleophilic Trifluoromethylation |

| Electrophilic CF₃ Source | Umemoto's or Togni's reagents | Copper or Palladium | Electrophilic/Radical Trifluoromethylation |

| Radical CF₃ Source | CF₃I, NaSO₂CF₃ (Langlois' reagent) | Photoredox or radical initiator | Radical Trifluoromethylation |

Derivatization and Functional Group Interconversions Leading to this compound

Once the 2-(trifluoromethyl)naphthalene core is established, the final step is the introduction of the methanol (B129727) group at the C8 position. This typically involves the reduction of a carbonyl precursor or the modification of a related functional group.

The most direct route to the C8-methanol group is through the reduction of a corresponding carbonyl compound, such as an aldehyde, ketone, or ester. The synthesis of such a precursor, for example, 2-(trifluoromethyl)naphthalene-8-carbaldehyde, can be accomplished via directed C-H functionalization of 2-(trifluoromethyl)naphthalene or by carrying a formyl group (or its precursor) through a de novo synthesis. The steric hindrance at the peri position (C8) presents a significant challenge for functionalization, but methods using transient directing groups have been developed for C-H methylation and halogenation at this site. researchgate.netrsc.orgrsc.org

Once the C8-carbonyl precursor is obtained, it can be converted to the primary alcohol using standard reducing agents. The choice of reagent depends on the nature of the carbonyl group and the presence of other sensitive functionalities in the molecule.

| Reducing Agent | Abbreviation | Typical Substrates | Notes |

|---|---|---|---|

| Sodium borohydride | NaBH₄ | Aldehydes, Ketones | Mild and selective; commonly used in alcoholic solvents. |

| Lithium aluminium hydride | LiAlH₄ | Aldehydes, Ketones, Esters, Carboxylic Acids | Powerful, non-selective reducing agent; requires anhydrous ethereal solvents. |

| Diisobutylaluminium hydride | DIBAL-H | Esters, Nitriles | Can selectively reduce esters to aldehydes or alcohols depending on conditions. |

While the target molecule contains a trifluoromethyl (-CF₃) group, synthetic strategies for related fluoromethylated (-CH₂F) compounds often rely on halogen exchange reactions. A prominent example is the Swarts reaction, which typically involves treating an alkyl chloride or bromide with a heavy metal fluoride like silver fluoride (AgF) or antimony trifluoride (SbF₃) to install the fluorine atom. unacademy.combyjus.comscienceinfo.comvedantu.com

In the context of naphthalene derivatives, 2,7-bis(bromomethyl)naphthalene (B1600061) has been successfully converted to 2,7-bis(fluoromethyl)naphthalene. researchgate.netresearchgate.net This was achieved by employing cesium fluoride (CsF) in an aprotic polar solvent. This alternative strategy highlights a method for introducing fluorine at a benzylic position through nucleophilic substitution, a pathway distinct from the methods used to install a trifluoromethyl group. researchgate.netresearchgate.net

Hydrolysis represents another key functional group interconversion. For instance, if the C8-methanol group were protected as an ester (e.g., an acetate), a simple hydrolysis step using aqueous acid or base would be required to liberate the final alcohol.

Asymmetric Synthesis of Chiral Analogues of this compound

The synthesis of a single enantiomer of a chiral analogue of this compound would most likely proceed via the asymmetric reduction of a prochiral ketone precursor, namely (2-(trifluoromethyl)naphthalen-8-yl)(R)ketone. This approach creates the chiral center directly at the carbinol carbon.

Catalytic asymmetric reduction of ketones is a well-established field. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst in combination with a stoichiometric borane (B79455) source (like BH₃·SMe₂ or catecholborane), is particularly effective for the enantioselective reduction of various ketones, including those bearing trifluoromethyl groups. The catalyst forms a complex with the borane and the ketone, positioning the ketone in a sterically defined manner that directs hydride delivery to one of the two enantiotopic faces of the carbonyl group, leading to a preponderance of one enantiomer of the alcohol product. High levels of enantioselectivity (often >90% ee) can be achieved with this method.

| Catalyst System | Reductant | Key Feature | Typical Enantioselectivity |

|---|---|---|---|

| Corey-Bakshi-Shibata (CBS) Catalyst | Borane (BH₃) | Chiral oxazaborolidine catalyst. | High (often >90% ee) |

| Noyori's Ruthenium Catalysts | H₂ or Isopropanol | Ru-BINAP/chiral diamine complex. | Very High (often >99% ee) |

| Chiral Metal Hydrides | (Itself a chiral reagent) | Stoichiometric chiral reagent (e.g., Alpine Borane). | Variable, substrate-dependent. |

Enantioselective Formation of Stereogenic Centers Adjacent to Naphthalene or Hydroxymethyl Moieties

The creation of stereogenic centers with high enantioselectivity is a cornerstone of modern organic synthesis, particularly in the preparation of chiral molecules for various applications. For a molecule like this compound, stereocenters could be introduced adjacent to the naphthalene ring or the hydroxymethyl group through several powerful catalytic asymmetric methodologies.

One prominent strategy involves the enantioselective hydrogenation of aromatic rings . While complete saturation of the naphthalene system is often challenging, partial hydrogenation can lead to the formation of chiral, saturated rings fused to an aromatic core. Research has demonstrated methods for the enantioselective hydrogenation of annulated arenes, which can generate multiple stereocenters in adjacent rings. rsc.orgrsc.org For instance, using specific catalysts, it is possible to achieve high enantioselectivity in the hydrogenation of various naphthalene derivatives. rsc.org This approach could be adapted to a precursor of this compound to install chirality in a controlled manner.

Another powerful technique is catalytic asymmetric dearomatization (CADA) . CADA reactions transform flat aromatic compounds into three-dimensional chiral structures. nih.govnih.gov A recently developed method employs a Gadolinium(III)-chiral PyBox complex to catalyze the asymmetric dearomatization of naphthalene derivatives via a visible-light-enabled [4+2] cycloaddition. nih.gov This reaction yields highly enantioenriched bridged polycycles with excellent yields and selectivities (up to >99% ee). nih.gov Such a strategy could be envisioned for a suitably functionalized naphthalene precursor to introduce stereocenters adjacent to the aromatic system.

A silver-mediated enantioselective aza-electrophilic dearomatization of vinylnaphthalenes with azodicarboxylates also provides a route to chiral polyheterocycles with high enantiomeric ratios (up to 99:1 e.r.). nih.gov Although this specific reaction introduces nitrogen, the underlying principle of enantioselective dearomatization of the naphthalene core is broadly applicable.

The table below summarizes representative results for enantioselective transformations of naphthalene derivatives, illustrating the potential of these methods for creating stereogenic centers.

| Catalyst/Method | Substrate Type | Product Type | Yield | Enantiomeric Excess (ee) / Enantiomeric Ratio (e.r.) |

| Gd(III)/Chiral PyBox Complex (Photocycloaddition) | Naphthalene Derivatives | Bridged Polycycles | up to 96% | >99% ee |

| Silver-mediated Aza-electrophilic Dearomatization | Vinylnaphthalenes | Chiral Polyheterocycles | up to 99% | 99:1 e.r. |

| Enantioselective Hydrogenation | Annulated Arenes | Partially Saturated Rings | High | High |

This table presents data from various studies on naphthalene derivatives to illustrate the efficacy of the described synthetic methodologies.

Diastereoselective Control in Multistep Synthetic Sequences

In the synthesis of molecules with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as crucial as controlling the absolute stereochemistry (enantioselectivity). Diastereoselective control is typically achieved by exploiting the steric and electronic properties of the substrate and reagents throughout a multistep synthesis.

For a target like this compound, a multistep sequence would likely involve the introduction of the trifluoromethyl and hydroxymethyl groups, potentially with the creation of adjacent stereocenters. The presence of the bulky trifluoromethyl group can significantly influence the stereochemical outcome of subsequent reactions. Methodologies for the diastereodivergent and enantioselective synthesis of compounds bearing a trifluoromethyl-substituted stereogenic center have been developed. nih.gov These strategies often rely on catalyst control to overcome substrate bias and selectively form one diastereomer over another.

For example, in the synthesis of complex fluorinated molecules, diastereodivergent approaches allow for the selective formation of different diastereomers from a common intermediate by simply changing the catalyst or reaction conditions. nih.gov This level of control would be invaluable in a synthetic route towards a complex naphthalene derivative.

Furthermore, intramolecular reactions are a powerful tool for achieving high diastereoselectivity. An intramolecular aza-Michael reaction, for instance, has been shown to produce 3,5-disubstituted nitrogen-containing heterocycles with high diastereoselectivity, where either the cis or trans isomer can be obtained selectively by using different achiral catalysts. nih.gov While this example does not involve a naphthalene core, the principle of catalyst-controlled diastereoselection in an intramolecular cyclization is a key strategy in complex molecule synthesis.

A one-pot cascade reaction for the synthesis of highly functionalized dihydrothiophenes also demonstrates excellent diastereoselectivity. acs.org This process involves multiple bond-forming events in a single operation, where the stereochemistry of each step influences the next, leading to a single major diastereomer. acs.org Such cascade reactions represent a highly efficient approach to building molecular complexity with stereochemical control.

The following table showcases examples of reactions where high diastereoselectivity is achieved, highlighting the strategies that could be applied in a multistep synthesis of a complex naphthalene derivative.

| Reaction Type | Substrate Features | Catalyst/Reagent | Diastereomeric Ratio (d.r.) |

| Gd(III)-Catalyzed [4+2] Photocycloaddition | Naphthalene Derivatives | Chiral PyBox Ligand | >20:1 |

| Intramolecular aza-Michael Reaction | Chiral substrates with Cbz carbamate (B1207046) and enone | Achiral Pd(II) complex | Selective for cis or trans |

| One-pot Dihydrothiophene Synthesis | β-ketosulfoxonium ylides, β-ketothioamides, aldehydes | Metal-free | High |

This table provides illustrative data on diastereoselective reactions that are relevant to the principles of multistep synthetic control.

Iii. Reactivity and Chemical Transformations

Transformations at the Hydroxymethyl Functional Group

The hydroxymethyl group is amenable to a variety of classical transformations, including oxidation, reduction, nucleophilic substitution, and derivatization to ethers and esters.

The primary alcohol moiety of 2-(Trifluoromethyl)naphthalene-8-methanol can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidation typically yields 2-(Trifluoromethyl)naphthalene-8-carbaldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, preventing overoxidation to the carboxylic acid. More forceful oxidation, employing stronger agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), leads to the formation of 2-(Trifluoromethyl)naphthalene-8-carboxylic acid. These transformations are foundational for introducing carbonyl functionalities, which can serve as handles for further synthetic elaborations. Methodologies for the oxidation of α-trifluoromethyl alcohols to their corresponding carbonyl compounds are well-established. researchgate.net

| Starting Material | Reagent(s) | Product | Product Class |

| This compound | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) | 2-(Trifluoromethyl)naphthalene-8-carbaldehyde | Aldehyde |

| This compound | Potassium permanganate (KMnO₄) or Jones Reagent | 2-(Trifluoromethyl)naphthalene-8-carboxylic acid | Carboxylic Acid |

The complete reduction of the hydroxymethyl group to a methyl group affords 8-methyl-2-(trifluoromethyl)naphthalene. This deoxygenation reaction is a significant transformation that reduces the polarity of the molecule. Classic methods for the reduction of benzylic alcohols include catalytic hydrogenation over a palladium on carbon catalyst (Pd/C) or ionic hydrogenation using a silane (B1218182) reagent like triethylsilane in the presence of a strong acid such as trifluoroacetic acid.

| Starting Material | Reagent(s) | Product | Product Class |

| This compound | H₂, Pd/C or Triethylsilane, Trifluoroacetic acid | 8-methyl-2-(trifluoromethyl)naphthalene | Alkylnaphthalene |

The hydroxyl group of this compound is a poor leaving group and must first be converted into a more reactive intermediate to undergo nucleophilic substitution. This is typically achieved by protonation of the alcohol under acidic conditions or by converting it into a sulfonate ester (e.g., tosylate or mesylate) or a halide.

Once activated, the resulting electrophilic carbon center is susceptible to attack by a wide range of nucleophiles. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding 8-(chloromethyl)- or 8-(bromomethyl)-2-(trifluoromethyl)naphthalene. These haloalkanes are versatile intermediates for subsequent substitution reactions with nucleophiles such as cyanides, azides, or amines.

| Starting Material | Reagent(s) | Intermediate | Nucleophile | Final Product |

| This compound | Thionyl chloride (SOCl₂) | 8-(chloromethyl)-2-(trifluoromethyl)naphthalene | Cyanide (e.g., NaCN) | 2-(2-(Trifluoromethyl)naphthalen-8-yl)acetonitrile |

| This compound | Phosphorus tribromide (PBr₃) | 8-(bromomethyl)-2-(trifluoromethyl)naphthalene | Azide (B81097) (e.g., NaN₃) | 8-(azidomethyl)-2-(trifluoromethyl)naphthalene |

The hydroxyl group readily participates in ether and ester formation. Ethers can be synthesized via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base like sodium hydride (NaH) to form an alkoxide, which then displaces a halide from an alkyl halide.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) under acidic or basic conditions. For example, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) yields the corresponding acetate (B1210297) ester. These reactions are valuable for installing protecting groups or for modifying the molecule's physicochemical properties. The esterification of fluorinated aromatic compounds is a well-documented process. nih.govsemanticscholar.org

| Reaction Type | Reagent(s) | Product | Product Class |

| Etherification | 1. Sodium hydride (NaH) 2. Alkyl halide (R-X) | 8-((alkoxy)methyl)-2-(trifluoromethyl)naphthalene | Ether |

| Esterification | Acyl chloride (RCOCl) or Carboxylic anhydride ((RCO)₂O) | (2-(Trifluoromethyl)naphthalen-8-yl)methyl acetate | Ester |

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be chemically robust and stable due to the high strength of the carbon-fluorine bond. However, under specific conditions, it can undergo transformations.

Activating the C-F bond of a trifluoromethyl group is a significant challenge in organic chemistry. researchgate.net The high electronegativity of fluorine and the strength of the C-F bond make the CF₃ group resistant to many chemical reagents. However, recent advancements in catalysis, particularly in the area of photoredox catalysis, have provided methods for the activation and functionalization of these bonds. nih.govnih.govresearchgate.net

These methods often involve single-electron transfer (SET) processes to generate a radical anion, which can then eliminate a fluoride (B91410) ion to form a difluoro-radical species. This reactive intermediate can then be trapped by various reagents to form new C-C or C-heteroatom bonds, effectively converting a C-F bond into a new functional group. While specific examples for this compound are not detailed, the application of these modern synthetic methods could potentially allow for the transformation of the trifluoromethyl group into difluoromethyl or monofluoromethyl derivatives, or even other functional groups, opening new avenues for derivatization.

Defluorinative Transformations

The carbon-fluorine bond in the trifluoromethyl group is exceptionally strong, rendering it generally resistant to cleavage. However, under specific conditions, defluorinative transformations can be induced. While direct studies on the defluorination of this compound are not extensively documented, analogies can be drawn from related compounds, such as trifluoromethylphenols.

Recent research on the aqueous defluorination of trifluoromethylphenols has shed light on a potential mechanism that could be relevant to trifluoromethylnaphthalenes, particularly those bearing a hydroxyl or hydroxymethyl group. chemrxiv.orgrsc.org Studies have shown that under aqueous conditions, especially at an alkaline pH, trifluoromethylphenols can undergo hydrolysis to yield the corresponding carboxylic acid and fluoride ions. chemrxiv.org This transformation is proposed to proceed via an E1cb (Elimination Unimolecular conjugate Base) mechanism. chemrxiv.orgrsc.org This mechanism involves the deprotonation of a hydroxyl group, which enhances the electron density of the aromatic ring, facilitating the elimination of a fluoride ion from the trifluoromethyl group.

For this compound, a similar pathway could be envisioned where the hydroxymethyl group, or its corresponding alkoxide, influences the electronic environment of the naphthalene (B1677914) ring, potentially promoting a defluorination cascade under suitable conditions. The presence of substituents on the aromatic ring has been shown to significantly impact the rate of such defluorination reactions. chemrxiv.orgrsc.org

Role as an Electron-Withdrawing Group in Reaction Modulation

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.govresearchgate.net Its strong inductive effect (-I) significantly decreases the electron density of the naphthalene ring system. This deactivation has profound consequences for the molecule's reactivity, particularly in electrophilic aromatic substitution reactions.

The electron-withdrawing nature of the -CF3 group makes the naphthalene ring less susceptible to attack by electrophiles compared to unsubstituted naphthalene. Furthermore, this deactivating effect modulates the acidity of the proton in the hydroxymethyl group, making it more acidic than in an unsubstituted naphthylmethanol.

Computational studies on trifluoromethyl-substituted naphthalenes have demonstrated that the presence of one or more -CF3 groups significantly enhances the sensitivity of the molecule's electronic properties to the effects of other substituents. nih.govresearchgate.net This suggests that the 8-hydroxymethyl group in this compound will have its electronic influence on the aromatic system amplified by the presence of the 2-trifluoromethyl group.

Transformations of the Naphthalene Aromatic System

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. In naphthalene, substitution at the α-position (C1, C4, C5, C8) is generally favored over the β-position (C2, C3, C6, C7) due to the greater stability of the resulting carbocation intermediate (arenium ion). wordpress.comstackexchange.comlibretexts.org

For this compound, the regiochemical outcome of EAS reactions is dictated by the combined directing effects of the existing substituents. The trifluoromethyl group at the 2-position is a deactivating, meta-directing group. Therefore, it will direct incoming electrophiles to the positions meta to it, which are the C4 and C7 positions. The hydroxymethyl group at the 8-position is a weakly activating, ortho-, para-directing group. It will direct incoming electrophiles to the ortho position (C7) and the para position (C4).

The directing effects of the two substituents are therefore synergistic, both favoring substitution at the C4 and C7 positions. The precise outcome of a specific EAS reaction will depend on the nature of the electrophile and the reaction conditions, but a strong preference for substitution at these positions is expected.

| Substituent | Position | Electronic Effect | Directing Effect | Favored Positions |

| -CF3 | 2 | Strong deactivating | Meta | C4, C7 |

| -CH2OH | 8 | Weak activating | Ortho, Para | C7, C4 |

Functionalization via Metal-Catalyzed Coupling Processes

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for the functionalization of the naphthalene core of this compound. researchgate.netnih.gov While specific applications to this exact molecule are not widely reported, the principles of these reactions are well-established for related naphthalene derivatives.

Common cross-coupling reactions that could be employed include the Suzuki, Heck, and Sonogashira reactions. For these reactions to be successful, the naphthalene ring would typically first need to be halogenated (e.g., brominated or iodinated) at a specific position. Given the directing effects discussed previously, selective halogenation at the C4 or C7 position would be a plausible initial step. The resulting halonaphthalene could then be coupled with a variety of partners.

For instance, a Suzuki coupling with an arylboronic acid would lead to the formation of a biaryl structure. A Heck reaction with an alkene would introduce a vinyl group, and a Sonogashira coupling with a terminal alkyne would install an alkynyl substituent.

More recently, direct C-H functionalization has emerged as an atom-economical alternative to traditional cross-coupling reactions. nih.govrsc.org These methods, often catalyzed by palladium, rhodium, or ruthenium, can enable the direct coupling of a C-H bond with a suitable reaction partner, avoiding the need for pre-functionalization with a halogen. The regioselectivity of such reactions is often controlled by directing groups within the molecule. nih.gov In the case of this compound, the hydroxymethyl group could potentially act as a directing group to facilitate C-H activation at the peri-position (C7).

Regioselectivity in Naphthalene Functionalization

The regioselectivity of the functionalization of the naphthalene system in this compound is a critical aspect of its chemistry. researchgate.netresearchgate.netacs.org As established, the interplay between the electron-withdrawing -CF3 group at a β-position and the weakly activating -CH2OH group at an α-position creates a distinct electronic landscape on the aromatic rings.

In electrophilic substitutions, the convergence of the directing effects of both substituents strongly favors reaction at the C4 and C7 positions. The relative reactivity of these two sites may be influenced by steric factors, with the C4 position being adjacent to the peri-position of the hydroxymethyl group.

In metal-catalyzed C-H functionalization, the regioselectivity is often governed by the formation of a stable metallacyclic intermediate involving a directing group. The 8-hydroxymethyl group is well-positioned to direct metallation to the C7 (ortho) position. This provides a powerful strategy for the selective introduction of functional groups at this specific site, which might be difficult to achieve through classical electrophilic substitution.

The table below summarizes the predicted regioselectivity for different types of reactions on this compound:

| Reaction Type | Key Influencing Factors | Predicted Major Regioisomers |

| Electrophilic Aromatic Substitution | Combined directing effects of -CF3 (meta) and -CH2OH (ortho, para) | 4-substituted, 7-substituted |

| Metal-Catalyzed C-H Activation | Directing effect of the 8-hydroxymethyl group | 7-substituted |

V. Structural Modifications and Derivative Chemistry

Systematic Variation of Substituents on the Naphthalene (B1677914) Ring

The naphthalene core serves as a scaffold that can be further substituted to modulate its electronic and steric characteristics. The existing trifluoromethyl group significantly influences the regioselectivity of subsequent reactions.

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing substituent that deactivates the naphthalene ring towards electrophilic aromatic substitution. Its strong negative inductive effect makes reactions like nitration or halogenation more challenging compared to unsubstituted naphthalene. Furthermore, this group typically directs incoming electrophiles to the meta positions (C4, C5, and C7) relative to its own position at C2.

Replacing the trifluoromethyl (-CF₃) group with other fluorine-containing moieties like difluoromethyl (-CF₂H) or trifluoromethoxy (-OCF₃) can significantly alter the electronic properties of the naphthalene system. The trifluoromethoxy group, for example, is highly lipophilic and possesses strong electron-withdrawing characteristics, often considered a "pseudo-halogen". nih.gov The synthesis of such analogs provides access to a wider range of physicochemical properties.

Recent advances in synthetic chemistry, particularly in visible-light photoredox catalysis, have provided milder and more efficient pathways to introduce these groups onto aromatic rings. nih.gov Several methods have been developed for the synthesis of aryl trifluoromethyl ethers, which could be adapted for naphthalene systems.

| Method | Starting Material | Key Reagents | Conditions | Reference |

|---|---|---|---|---|

| Chlorination/Fluorination Sequence | Substituted Anisoles | Anhydrous HF or SbF₃/SbCl₅ | High temperature/pressure | beilstein-journals.org |

| In situ Chlorination/Fluorination | Phenols | CCl₄, HF-Pyridine | Mild conditions | beilstein-journals.org |

| O-(trifluoromethyl)dibenzofuranium salts | Phenols, Alcohols | Umemoto's Reagent | Mild conditions | beilstein-journals.org |

| Photoredox Catalysis | Aryl Halides/Alcohols | Photocatalyst, CF₃ source | Visible light, mild conditions | nih.gov |

These strategies could potentially be applied to a suitably substituted naphthalene precursor to yield analogs of 2-(trifluoromethyl)naphthalene-8-methanol with varied fluorine substituents, thereby expanding the chemical space for further investigation.

Functionalization of the Hydroxymethyl Group to Diverse Moieties

The primary alcohol of the hydroxymethyl group at the C8 position is a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules.

The hydroxymethyl group can be readily converted into ethers, esters, and nitrogen-containing derivatives through established synthetic protocols.

Ethers: Etherification can be achieved through methods like the Williamson ether synthesis or acid-catalyzed cross-coupling with other alcohols. nih.gov The synthesis of trifluoromethyl alkyl ethers, in particular, has been a subject of interest, with methods developed for the direct O-trifluoromethylation of alcohols. chemrevlett.com

Esters: Standard esterification procedures, such as reaction with carboxylic acids (Fischer esterification), acyl chlorides, or acid anhydrides, can be employed to produce a variety of ester derivatives. These reactions are typically high-yielding and allow for the introduction of a wide range of R-groups.

Nitrogen-Containing Derivatives: The alcohol can be converted into a leaving group (e.g., tosylate or mesylate) and subsequently displaced by nitrogen nucleophiles like azides or amines to form nitrogen-containing compounds. The azide (B81097) can be further reduced to a primary amine. Direct synthesis of trifluoromethylated amines is also an active area of research. nih.gov

| Derivative Type | Reaction | Typical Reagents | Product Functional Group |

|---|---|---|---|

| Ether | Williamson Ether Synthesis | NaH, Alkyl Halide (R-X) | -CH₂-O-R |

| Ether | Acid-Catalyzed Coupling | R-OH, Acid (e.g., TFA) | -CH₂-O-R |

| Ester | Acylation | Acyl Chloride (RCOCl), Pyridine (B92270) | -CH₂-O-C(=O)R |

| Ester | Fischer Esterification | Carboxylic Acid (RCOOH), Acid Catalyst | -CH₂-O-C(=O)R |

| Azide | Nucleophilic Substitution | 1. TsCl, Pyridine; 2. NaN₃ | -CH₂-N₃ |

| Amine | Reduction of Azide | H₂, Pd/C or LiAlH₄ | -CH₂-NH₂ |

The oxidation state of the carbon in the hydroxymethyl group can be readily altered to generate other important functional groups.

Aldehydes: Selective oxidation of the primary alcohol to an aldehyde is a key transformation. Mild oxidation conditions are required to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or methods like the Swern or Dess-Martin oxidation are commonly used. TEMPO-catalyzed oxidations also offer a selective method for this conversion. d-nb.info

Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), can be used to oxidize the primary alcohol directly to a carboxylic acid. Alternatively, a two-step process involving oxidation to the aldehyde followed by further oxidation (e.g., with sodium chlorite) can be employed.

Amines: The conversion to an amine can be accomplished through several routes. One common method involves the oxidation of the alcohol to an aldehyde, followed by reductive amination. nih.gov This process involves the reaction of the aldehyde with ammonia (B1221849) or a primary/secondary amine to form an imine, which is then reduced in situ to the corresponding amine. Another pathway is the conversion of the carboxylic acid to an amine via a Curtius rearrangement. nih.gov

Design and Synthesis of Conjugated Systems Incorporating the this compound Motif

The naphthalene core is an excellent building block for the construction of extended π-conjugated systems, which are of interest in materials science for applications in organic electronics. Naphthalene diimides (NDIs) are a prominent class of n-type organic semiconductors that utilize the naphthalene scaffold. acs.org

The this compound motif could be incorporated into such conjugated materials. The trifluoromethyl group can enhance the electron-accepting properties and improve the air stability of the resulting material, while the hydroxymethyl group provides a synthetic handle for polymerization or for linking the naphthalene unit to other conjugated fragments. acs.orgresearchgate.net For example, the hydroxymethyl group could be converted into an ethynyl, vinyl, or boronic ester group, which can then participate in cross-coupling reactions (e.g., Sonogashira, Stille, or Suzuki coupling) to build larger conjugated structures. The design of such molecules involves linking the functionalized naphthalene core to other aromatic or heteroaromatic units to create donor-acceptor systems or extended conjugated polymers for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov

Vi. Advanced Applications in Organic Synthesis and Materials Science Research Oriented

2-(Trifluoromethyl)naphthalene-8-methanol as a Key Synthetic Intermediate

As a synthetic intermediate, this compound offers a dual-functionality platform. The naphthalene (B1677914) scaffold can be incorporated into larger molecular architectures, while the methanol (B129727) group provides a reactive handle for a wide array of chemical transformations, including oxidation, esterification, and etherification.

Precursor for Complex Fluorinated Organic Molecules

The demand for complex fluorinated molecules is significant in pharmaceuticals and agrochemicals, as the inclusion of fluorine can dramatically alter a molecule's biological activity. sciencedaily.com this compound serves as an ideal starting point for building more intricate structures. The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability and binding affinity, while the naphthalene core provides a rigid scaffold. nih.gov The methanol functional group is a versatile point for elaboration, allowing chemists to link the trifluoromethylnaphthalene moiety to other complex fragments through various coupling reactions. Synthetic strategies can leverage this "building block" approach to construct novel fluorinated compounds, eliminating the need for late-stage trifluoromethylation which can suffer from harsh conditions and poor selectivity. nih.gov Simple, modular synthesis strategies using such well-defined fluorinated precursors are highly valuable for the efficient construction of complex targets. sciencedaily.com

Building Blocks for Polymeric Materials

In materials science, fluorinated polymers are prized for their unique properties, including thermal stability, chemical resistance, and low surface energy. While direct examples involving this compound are not extensively documented, its structure is analogous to other aromatic monomers used in high-performance polymers. The rigid naphthalene unit can be incorporated into a polymer backbone to enhance thermal and mechanical properties. Furthermore, the trifluoromethyl group can impart desirable characteristics such as hydrophobicity and solubility in specific organic solvents. The methanol group can be used to create polyester (B1180765) or polyether chains or serve as an anchor point for grafting side chains onto a pre-existing polymer backbone, thereby modifying the material's surface properties or compatibility with other materials.

Role in the Synthesis of Optoelectronic Materials (e.g., BODIPY Dyes)

Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent molecules with exceptional photophysical properties, making them useful in bioimaging, sensors, and organic light-emitting diodes (OLEDs). researchgate.net The performance of these dyes can be fine-tuned by modifying their molecular structure. Incorporating fluorinated groups, such as a trifluoromethyl group, is a common strategy to modulate the electronic properties and enhance the photostability of the dye. nih.gov

The this compound scaffold is a promising building block for creating novel BODIPY derivatives. The naphthalene unit can be used to extend the π-conjugated system of the BODIPY core, which typically results in a red-shift of the absorption and emission spectra to longer wavelengths. nih.gov The electron-withdrawing nature of the trifluoromethyl group can further influence the dye's energy levels (HOMO/LUMO) and fluorescence quantum yield. The methanol handle allows for the covalent attachment of the trifluoromethyl-naphthalene unit to the BODIPY core at various positions, providing a modular approach to designing dyes with tailored optoelectronic properties for specific applications. nih.gov

Integration into Functional Molecules for Targeted Research

The incorporation of the this compound moiety into larger molecules is a deliberate design choice aimed at manipulating key physicochemical properties. Researchers can leverage its unique features to enhance stability and control solubility for specific applications.

Design Principles for Enhanced Chemical and Metabolic Stability

A primary challenge in the development of bioactive molecules is ensuring their stability against metabolic degradation. The trifluoromethyl group is a powerful tool for improving metabolic stability. researchgate.net Aromatic rings and adjacent alkyl groups are often susceptible to oxidation by cytochrome P450 enzymes, a major pathway for drug metabolism. Replacing a metabolically vulnerable methyl (-CH3) group with a trifluoromethyl (-CF3) group effectively blocks this oxidation, as the C-F bond is exceptionally strong and resistant to enzymatic cleavage. nih.govnih.gov

By incorporating the 2-(Trifluoromethyl)naphthalene (B1313535) moiety, a designer molecule gains the inherent resistance of the CF3 group to oxidative metabolism at that position. This strategy can significantly increase the molecule's half-life in biological systems, a critical factor in pharmaceutical research. The strong electron-withdrawing nature of the CF3 group can also deactivate the aromatic naphthalene ring, making it less susceptible to electrophilic attack and further enhancing its chemical stability. nih.gov

| Metabolic Pathway | Typical Susceptible Group | Effect of CF3 Substitution | Rationale |

|---|---|---|---|

| Aromatic Hydroxylation | Unsubstituted Phenyl/Naphthyl Ring | Deactivates the ring | The strong electron-withdrawing nature of the CF3 group reduces the electron density of the aromatic ring, making it less prone to oxidative attack by P450 enzymes. nih.gov |

| Benzylic Oxidation | -CH3 on an aromatic ring | Blocks oxidation | The C-F bonds are much stronger than C-H bonds and are not susceptible to enzymatic hydroxylation, thus preventing the conversion to a carboxylic acid. nih.gov |

| N- or O-Dealkylation | -OCH3 or -NCH3 groups | Can sterically hinder enzyme access | While not a direct replacement, the strategic placement of a bulky CF3 group can shield nearby functional groups from metabolic enzymes. |

Modulation of Lipophilicity and Polarity for Research Applications

Lipophilicity, often quantified by the partition coefficient (logP), is a critical parameter that influences a molecule's solubility, membrane permeability, and binding to biological targets. mdpi.com The this compound unit offers a sophisticated tool for modulating this property. The trifluoromethyl group is one of the most lipophilic substituents in medicinal chemistry, meaning its introduction generally increases a molecule's preference for a lipid environment over an aqueous one. researchgate.netmdpi.com This is due to the hydrophobic nature of the fluorine atoms.

| Functional Group | Typical π Contribution to LogP* | Key Characteristics |

|---|---|---|

| -H (Hydrogen) | 0.00 | Baseline reference |

| -CH3 (Methyl) | +0.56 | Moderately lipophilic |

| -CF3 (Trifluoromethyl) | +0.88 | Highly lipophilic, electron-withdrawing. researchgate.net |

| -OH (Hydroxyl) | -0.67 | Hydrophilic, H-bond donor |

| -CH2OH (Hydroxymethyl) | -1.03 | Strongly hydrophilic, H-bond donor |

*The Hansch-Leo π value represents the contribution of a substituent to the logP value of a parent compound. Positive values indicate increased lipophilicity, while negative values indicate increased hydrophilicity.

Contributions to Specific Intermolecular Interactions, such as Hydrogen Bonding

The unique molecular architecture of this compound, featuring both a hydroxyl group (-OH) and a trifluoromethyl (-CF₃) group on a rigid naphthalene scaffold, gives rise to a complex and influential network of intermolecular interactions. These non-covalent forces are critical in determining the compound's solid-state packing, solubility, and its potential utility as a building block in crystal engineering and materials science. The primary contributions to these interactions are strong, conventional hydrogen bonds from the methanol moiety and weaker, less conventional interactions involving the trifluoromethyl group.

The hydroxyl group of the 8-methanol substituent is a classic hydrogen bond donor and acceptor. This enables the formation of strong O-H···O hydrogen bonds, which often dictate the primary supramolecular motifs in the crystal lattice. These interactions are directional and are fundamental to the assembly of molecules into well-defined one-, two-, or three-dimensional networks.

Electronic Modulation of Hydrogen Bond Strength : The -CF₃ group is a powerful electron-withdrawing substituent. mdpi.com This property alters the electron density across the entire naphthalene ring system. mdpi.com This inductive effect can increase the acidity of the proton in the nearby hydroxyl group, thereby enhancing its strength as a hydrogen bond donor. Research on other molecules has shown that the introduction of a trifluoromethyl group can increase the electrostatic potential around an adjacent hydrogen-bond-donating atom, leading to stronger and more stable intermolecular bonds. frontiersin.org For instance, a comparative study on different molecules demonstrated that the binding energy of a hydrogen bond could be significantly higher in a trifluoromethylated compound compared to its non-fluorinated analogue. frontiersin.org

The combination of a strong hydrogen-bonding group (-CH₂OH) with a group capable of electronic modulation and weak hydrogen bonding (-CF₃) makes this compound a subject of interest for designing complex molecular architectures with tailored properties.

Table 1: Potential Intermolecular Interactions Involving this compound

| Interaction Type | Donor Group | Acceptor Group | Description | Significance |

| Strong Hydrogen Bond | -OH (from methanol) | -OH (from another molecule) | A strong, directional interaction (O-H···O) that is a primary driver of self-assembly and crystal packing. | Typically forms robust chains, sheets, or networks in the solid state. |

| Weak Hydrogen Bond | C-H (from naphthalene ring) | F-C (from trifluoromethyl) | A weaker, electrostatic interaction (C-H···F) where the electronegative fluorine acts as the acceptor. researchgate.netrsc.org | Contributes to the fine-tuning of molecular packing and overall lattice stability. |

| Electronic Influence | -CF₃ | -OH | The electron-withdrawing nature of the -CF₃ group enhances the acidity of the -OH proton. mdpi.comfrontiersin.org | Strengthens the O-H···O hydrogen bonds, leading to more stable supramolecular structures. |

Q & A

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.